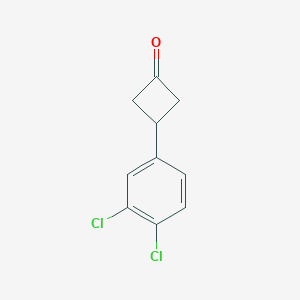

3-(3,4-Dichlorophenyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

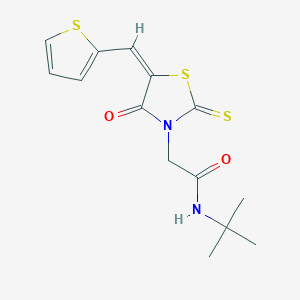

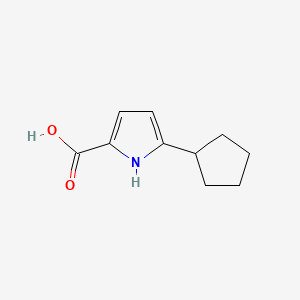

“3-(3,4-Dichlorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1504192-05-5 . It has a molecular weight of 215.08 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.08 . More specific properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Wissenschaftliche Forschungsanwendungen

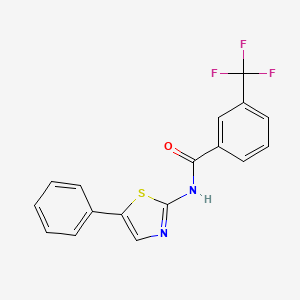

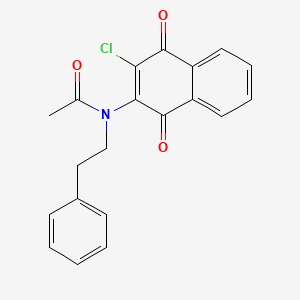

Synthesis and Chemical Reactions

Cyclobutanones, including structures similar to "3-(3,4-Dichlorophenyl)cyclobutan-1-one," have been a subject of interest for their unique chemical properties and synthesis methods. A notable approach involves the synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence, showcasing the versatility of cyclobutanone derivatives in synthesizing complex molecules (Rammeloo, Stevens, & De Kimpe, 2002). Another study highlights the use of cyclobutanones in the rhodium-catalyzed addition/ring-opening reaction with arylboronic acids, leading to butyrophenone derivatives, which emphasizes the reactivity of cyclobutanones in catalytic processes (Matsuda, Makino, & Murakami, 2004).

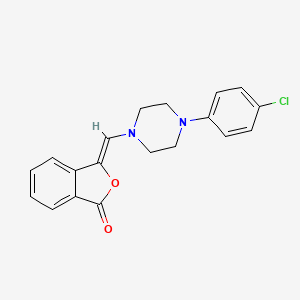

Coordination Polymers and Luminescence Sensing

Research on coordination polymers demonstrates the potential of cyclobutanone derivatives in creating materials with unique properties. For example, a Zn(II) coordination polymer undergoes a [2+2] photocycloaddition reaction, leading to selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015). This work showcases the application of cyclobutanone derivatives in developing multifunctional materials for sensing and adsorption.

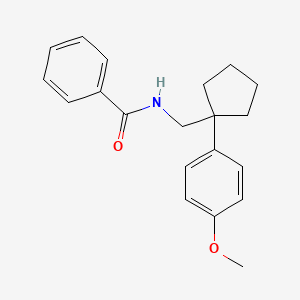

Photocatalysis and Organic Synthesis

Cyclobutanone derivatives have been explored in the context of photocatalysis and organic synthesis. Efficient visible light photocatalysis of [2+2] enone cycloadditions using cyclobutanone structures demonstrates the potential for synthesizing cyclobutane products with excellent diastereoselectivity, highlighting the efficiency of these compounds in light-driven chemical transformations (Ischay et al., 2008).

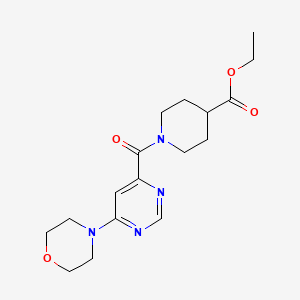

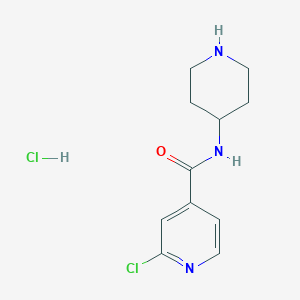

Biological Activities and Drug Development

Cyclobutanones, including those related to "this compound," are also explored for their biological activities. A study on nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists identified a novel cyclobutane class of compounds, indicating their potential in therapeutic applications (Liu et al., 2012). This research underscores the importance of cyclobutanone derivatives in the discovery and development of new drugs.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXMKSZPJFPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)